Z-Leed-fmk is classified as a synthetic peptide inhibitor. It is derived from the natural substrate sequences of caspases, specifically designed to bind to their active sites and prevent their enzymatic activity. The compound is often utilized in biochemical research to elucidate the mechanisms of apoptosis and cellular signaling pathways involving caspases .
The synthesis of Z-Leed-fmk typically involves solid-phase peptide synthesis techniques. The process includes the following steps:
Z-Leed-fmk has a well-defined molecular structure characterized by a peptide backbone with a fluoromethylketone group at one end. The chemical formula can be represented as C₁₃H₁₅FNO₃S, indicating the presence of fluorine, which contributes to its reactivity.
Molecular Structure of Z-Leed-fmk (Image for illustrative purposes only).
Z-Leed-fmk primarily reacts with active-site cysteine residues in caspases through a mechanism known as covalent modification. This reaction involves:
The specificity of Z-Leed-fmk allows it to selectively inhibit various caspases, which can be studied in cellular assays to understand their roles in different biological processes .
The mechanism of action for Z-Leed-fmk involves its selective binding to caspase enzymes:
Z-Leed-fmk has several important applications in scientific research:
Z-Leed-fmk remains an essential tool for researchers investigating cell death mechanisms and developing strategies for therapeutic intervention in diseases characterized by dysregulated apoptosis or inflammation.
Z-LEHD-FMK is a cell-permeable, irreversible caspase-9 inhibitor that functions through fluoromethyl ketone (FMK) derivatization. Its primary mechanism involves covalent binding to the catalytic cysteine residue (Cys287) within the active site of caspase-9, thereby preventing substrate recognition and proteolytic activation. Caspase-9 serves as the initiator caspase in the intrinsic (mitochondrial) apoptotic pathway, where it is activated through formation of the apoptosome complex (cytochrome c/Apaf-1/caspase-9). Upon activation, caspase-9 cleaves and activates executioner caspases-3 and -7, culminating in cellular dismantling [6] [7].
Studies using human colon carcinoma (HCT116) and embryonic kidney (293) cell lines demonstrated that Z-LEHD-FMK (20 µM) effectively blocks tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. This protection occurs upstream of mitochondrial cytochrome c release, confirming caspase-9's pivotal role in mediating mitochondrial-dependent death signals. Importantly, Z-LEHD-FMK showed negligible inhibition of caspase-8 (extrinsic pathway initiator) or caspase-3/7 (effector caspases) at therapeutic concentrations, underscoring its selectivity [6] [7].
Table 1: Caspase Inhibitor Selectivity Profiles
Inhibitor | Primary Target | Secondary Targets | Structural Motif |
---|---|---|---|
Z-LEHD-FMK | Caspase-9 | None (Highly specific) | Tetrapeptide (LEHD) + FMK |
Z-VAD-FMK | Pan-caspase | Caspases-1,3,4,7,8,10 | Tripeptide (VAD) + FMK |
Z-DEVD-FMK | Caspase-3/7 | Caspase-8,10, granzyme B | Tetrapeptide (DEVD) + FMK |
Z-IETD-FMK | Caspase-8 | Caspase-6,9, granzyme B | Tetrapeptide (IETD) + FMK |
Mitochondrial permeability transition (MPT) pore opening is a critical event in intrinsic apoptosis, leading to mitochondrial membrane depolarization, swelling, and rupture. This process facilitates the release of pro-apoptotic factors like cytochrome c and SMAC/DIABLO. While Z-LEHD-FMK does not directly modulate MPT pore components (e.g., VDAC, ANT), it exerts indirect regulatory effects by inhibiting downstream caspase activity. Activated caspase-3 can amplify mitochondrial damage through cleavage of electron transport chain components and anti-apoptotic proteins like Bcl-2, creating a feedback loop [8].
In models of cerebral ischemia and spinal cord injury, Z-LEHD-FMK (0.8 mM/kg) significantly reduced mitochondrial depolarization (measured via DiOC6(3) fluorescence) and cytochrome c release. This effect was distinct from cyclosporin A (CsA), which directly inhibits MPT pore opening by binding cyclophilin D. Notably, in Fas death domain-mediated apoptosis (12B1-D1 leukemia cells), CsA failed to block MPT or caspase activation when used alone but showed synergy with caspase-8 inhibitors. In contrast, Z-LEHD-FMK monotherapy provided substantial mitochondrial protection by intercepting caspase-9-mediated damage amplification [1] [8].
Z-LEHD-FMK modulates the Bcl-2 protein family indirectly by preventing caspase-9-mediated cleavage of anti-apoptotic members. Bcl-2 and Bcl-xL are substrates of executioner caspases; their cleavage converts them into pro-apoptotic fragments that exacerbate mitochondrial outer membrane permeabilization (MOMP). By inhibiting caspase-9, Z-LEHD-FMK preserves intact Bcl-2/Bcl-xL functionality, thereby stabilizing mitochondrial integrity and reducing cytochrome c efflux [8].
In TRAIL-treated HCT116 cells, Z-LEHD-FMK prevented Bax translocation to mitochondria and cytochrome c release, even in cells overexpressing Bcl-2. This suggests caspase-9 activation lies downstream of Bcl-2 regulation in some death paradigms. However, in O⁶-methylguanine (O⁶MeG)-triggered apoptosis (dependent on MutSα), Bcl-2 overexpression blocked apoptosis initiation but failed to prevent eventual caspase-independent death, highlighting context-dependent crosstalk [5] [8].
Table 2: Mitochondrial Apoptosis Regulators Affected by Z-LEHD-FMK
Regulator | Function | Effect of Z-LEHD-FMK |
---|---|---|
Caspase-9 | Apoptosome component; activates caspase-3/7 | Direct inhibition (irreversible binding) |
Cytochrome c | Apoptosome cofactor | Reduced release via downstream caspase blockade |
Bcl-2/Bcl-xL | Anti-apoptotic; stabilizes MPT | Prevents inactivation by caspase cleavage |
Bax/Bak | Pro-apoptotic; mediates MOMP | Indirectly reduces activation |
SMAC/DIABLO | Counteracts IAPs | Diminished release |
Z-LEHD-FMK exhibits superior specificity for caspase-9 compared to broad-spectrum caspase inhibitors like Z-VAD-FMK. Whereas Z-VAD-FMK inhibits nearly all caspases (caspase-1, -3, -4, -7, -8, -10) at micromolar concentrations, Z-LEHD-FMK targets caspase-9 with minimal off-target effects. This specificity is critical in disease models where selective pathway inhibition is desirable. For example, in TRAIL-exposed hepatocytes, Z-LEHD-FMK protected normal cells while permitting cancer cell death, whereas Z-VAD-FMK indiscriminately blocked apoptosis in all cell types [6] [8] [9].
In septic models, Z-VAD-FMK exacerbated lymphocyte apoptosis and impaired microbial clearance due to non-specific caspase inhibition. Conversely, Z-LEHD-FMK reduced neuronal apoptosis in spinal cord injury by 49% without compromising immune function, demonstrating its therapeutic advantage in neuroprotection. However, in pathologies involving multiple caspase activation (e.g., sepsis), pan-inhibitors like Z-VAD-FMK may offer broader efficacy despite higher cytotoxicity risks [8] [9].
Table 3: Differential Effects of Caspase Inhibitors in Disease Models
Model | Z-LEHD-FMK Effect | Z-VAD-FMK Effect |
---|---|---|
TRAIL-induced apoptosis | Protects hepatocytes; permits cancer cell death | Blocks death in all cell types |
Spinal cord injury | Reduces neuronal apoptosis by 49% | Ineffective or toxic at high doses |
Cerebral ischemia | Improves neurological outcomes by 63% | Variable efficacy; off-target effects |
Sepsis | Limited efficacy (single-pathway focus) | Broad protection but impairs immune function |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7